Methyl 2-fluoro-4-iodo-5-nitrobenzoate
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Overview
Description
Methyl 2-fluoro-4-iodo-5-nitrobenzoate is an organic compound with the molecular formula C8H5FINO4 and a molecular weight of 325.03 g/mol . It is a derivative of benzoic acid, featuring a methyl ester group, a fluorine atom at the second position, an iodine atom at the fourth position, and a nitro group at the fifth position on the benzene ring. This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-fluoro-4-iodo-5-nitrobenzoate can be synthesized through a multi-step process involving several key reactions:
Esterification: The conversion of the carboxylic acid group to a methyl ester.
A common synthetic route involves the nitration of 2-fluorobenzoic acid, followed by iodination and subsequent esterification with methanol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction steps as described above. The process is optimized for yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-4-iodo-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The nitro, fluoro, and iodo groups can participate in nucleophilic and electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids or esters.
Major Products
Aminobenzoates: From the reduction of the nitro group.
Substituted Benzoates: From various substitution reactions.
Scientific Research Applications
Methyl 2-fluoro-4-iodo-5-nitrobenzoate is used in various scientific research applications, including:
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: As a building block for more complex molecules.
Material Science: In the development of new materials with specific properties.
Biological Studies: To study the effects of fluorine and iodine substitutions on biological activity.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-4-iodo-5-nitrobenzoate depends on its specific application
Nitro Group: Can participate in redox reactions.
Fluorine and Iodine Atoms: Can influence the compound’s reactivity and binding affinity to biological targets.
Methyl Ester Group: Can undergo hydrolysis to release the corresponding acid.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluoro-5-nitrobenzoate: Lacks the iodine atom.
Methyl 4-iodo-2-nitrobenzoate: Lacks the fluorine atom.
Methyl 2-fluoro-4-iodobenzoate: Lacks the nitro group.
Uniqueness
Methyl 2-fluoro-4-iodo-5-nitrobenzoate is unique due to the presence of all three substituents (fluorine, iodine, and nitro groups) on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C8H5FINO4 |
---|---|
Molecular Weight |
325.03 g/mol |
IUPAC Name |
methyl 2-fluoro-4-iodo-5-nitrobenzoate |
InChI |
InChI=1S/C8H5FINO4/c1-15-8(12)4-2-7(11(13)14)6(10)3-5(4)9/h2-3H,1H3 |
InChI Key |
GWQQLRMCZNCKLB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)I)[N+](=O)[O-] |
Origin of Product |
United States |
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